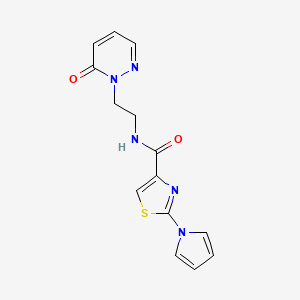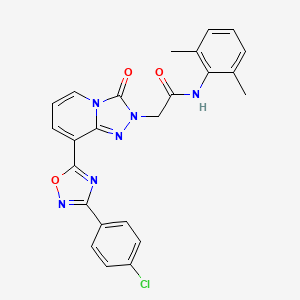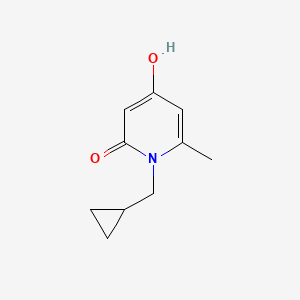![molecular formula C8H8O2S2 B2660844 (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid CAS No. 773129-18-3](/img/structure/B2660844.png)
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, also known as MSA, is a synthetic compound that has been widely used in scientific research. MSA is a thiophene derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2-bromo-5-methylthiophene, methyl mercaptan, acrylic acid, triethylamine, diisopropylcarbodiimide, N-hydroxysuccinimide, dimethylformamide, dichloromethane, ethyl acetate, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Synthesis of 5-methylthiophene-2-carboxylic acid, 2-bromo-5-methylthiophene is reacted with methyl mercaptan in the presence of triethylamine to yield 5-methylthiophene-2-thiol. The thiol is then oxidized to the corresponding sulfonic acid using hydrogen peroxide. The sulfonic acid is then hydrolyzed to yield 5-methylthiophene-2-carboxylic acid., Step 2: Synthesis of N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid, 5-methylthiophene-2-carboxylic acid is reacted with N-hydroxysuccinimide and diisopropylcarbodiimide in dimethylformamide to yield the N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid., Step 3: Synthesis of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid, The N-hydroxysuccinimide ester of 5-methylthiophene-2-carboxylic acid is reacted with acrylic acid in the presence of triethylamine in dichloromethane/ethyl acetate to yield the desired product. The product is then purified by column chromatography using a mixture of dichloromethane/ethyl acetate as the eluent. The final product is obtained as a white solid.
Wirkmechanismus
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid works by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, a type of inflammatory mediator. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that promote inflammation and cancer cell growth.
Biochemische Und Physiologische Effekte
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to induce apoptosis, which is a form of programmed cell death that is important in the regulation of cell growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its ability to target specific enzymes and signaling pathways that are involved in disease processes. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has also been found to have low toxicity and minimal side effects. However, one limitation of using (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid. One area of research is the development of novel (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid analogs that have improved solubility and potency. Another area of research is the investigation of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been used in various scientific research studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. (2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and bacterial infections.
Eigenschaften
IUPAC Name |
(E)-3-(5-methylsulfanylthiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-11-8-5-3-6(12-8)2-4-7(9)10/h2-5H,1H3,(H,9,10)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYDPHUHZSKWNO-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(S1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(S1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[5-(methylsulfanyl)thiophen-2-yl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(2-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2660762.png)







![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2660778.png)
![1-[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2660780.png)
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![3-(2-Chloro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2660783.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)